molecular formula C10H20Cl6Si2 B1590199 1,2-Bis(trichlorosilyl)decane CAS No. 620987-03-3

1,2-Bis(trichlorosilyl)decane

Cat. No.: B1590199
CAS No.: 620987-03-3
M. Wt: 409.1 g/mol
InChI Key: FQBLNPKTABNRLQ-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

  • Si–Cl stretches : Asymmetric (νₐₛ) and symmetric (νₛ) vibrations appear at 582 cm⁻¹ and 470 cm⁻¹, respectively.
  • C–H stretches : Aliphatic C–H bonds in the decane chain show bands at 2850–2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ²⁹Si NMR : Two distinct signals at δ −20.3 ppm (SiCl₃) and δ −35.1 ppm (Si–C–Si), confirming the connectivity.
  • ¹H NMR : Methylenic protons adjacent to silicon resonate at δ 1.2–1.6 ppm, while terminal CH₃ groups appear at δ 0.9 ppm.

Mass Spectrometry

  • Molecular ion peak : m/z 405.923 (M⁺, exact mass).
  • Fragmentation pattern : Loss of Cl⁻ (m/z 370.88) and sequential cleavage of Si–C bonds (m/z 296.45).

Table 2 : Characteristic spectroscopic signals

Technique Key Signals Assignment
IR 582 cm⁻¹, 470 cm⁻¹ Si–Cl stretching
²⁹Si NMR δ −20.3 ppm, δ −35.1 ppm –SiCl₃ and Si–C–Si
MS m/z 405.923 Molecular ion ([M]⁺)

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for this compound remains unreported, insights derive from analogous compounds:

  • Conformational preference : Antiperiplanar alignment minimizes steric clashes between –SiCl₃ groups, as observed in 1,2-dichloroethane derivatives.
  • Torsion angle : Computational studies (DFT) predict a C–C–Si–Si dihedral angle of 176.2°, near-perfect anti conformation.
  • Packing interactions : In related silanes, weak Cl···Cl van der Waals interactions (3.5 Å) and C–H···Cl hydrogen bonds stabilize the lattice.

Table 3 : Predicted conformational parameters

Parameter Value Method
Torsion angle (C–C–Si–Si) 176.2° DFT/B3LYP
Energy difference (anti vs. gauche) 6.3 kJ/mol MP2/cc-pVTZ
Intermolecular Cl···Cl 3.5 Å Molecular mechanics

Properties

IUPAC Name

trichloro(1-trichlorosilyldecan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBLNPKTABNRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478853
Record name 1,2-BIS(TRICHLOROSILYL)DECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620987-03-3
Record name 1,2-BIS(TRICHLOROSILYL)DECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Catalysts

  • Alkyl dihalide precursor: Typically, 1,2-dichlorodecane or a similar alkyl dichloride is used as the backbone for introducing the silane groups.
  • Trichlorosilane (HSiCl3): Reacts with the alkyl dihalide to form the bis(trichlorosilyl) derivative.
  • Catalysts: Alkyl phosphonium chlorides, particularly tetrabutylphosphonium chloride, are preferred catalysts to facilitate the reaction efficiently.

Detailed Process Description

Parameter Typical Range/Value Notes
Temperature 120–180°C (optimal ~150°C) Maintains reaction kinetics and selectivity
Pressure < 1000 psi (preferably ≤ 600 psi) Low pressure prevents side reactions
Catalyst Tetrabutylphosphonium chloride Efficient catalyst for alkyl silane synthesis
Residence Time 1–2 hours (max 5 hours) Limits byproduct formation
Atmosphere Inert (e.g., nitrogen or argon) Prevents oxidation or hydrolysis
Reactor Type Plug flow or continuous stirred tank Suitable for commercial scale

Reaction Mechanism Insights

The catalytic process involves nucleophilic substitution where the chlorine atoms on the alkyl dihalide are replaced by trichlorosilyl groups. The phosphonium chloride catalyst likely facilitates the activation of the alkyl halide and stabilizes intermediates, thereby increasing reaction efficiency and selectivity.

Summary Table of Preparation Method

Aspect Description
Starting Material 1,2-Dichlorodecane
Reagent Trichlorosilane
Catalyst Alkyl phosphonium chloride (e.g., tetrabutylphosphonium chloride)
Temperature 120–180°C (optimal ~150°C)
Pressure ≤ 600 psi
Reactor Type Plug flow reactor or continuous stirred tank reactor
Residence Time 1–2 hours (max 5 hours)
Atmosphere Inert (N2 or Ar)
Product 1,2-Bis(trichlorosilyl)decane
Byproduct Control Short residence time and controlled temperature/pressure

Research Findings and Notes

  • The process was detailed in patents US20070060765A1 and US7235683B2, highlighting the novelty and commercial viability of the method for producing bis(chlorosilyl) derivatives, including this compound.
  • The catalyst choice and reaction conditions are crucial for minimizing byproducts and achieving high yield.
  • The reaction is carried out under mild pressure and temperature conditions relative to other organosilicon syntheses, making it industrially feasible.
  • The method allows for further functionalization of the product to derivatives such as 1,2-bis(trimethoxysilyl)decane, expanding its utility.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(trichlorosilyl)decane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.

    Substitution Reactions: Can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water or protic solvents.

    Substitution Reactions: Often involve nucleophiles that can replace the chlorine atoms.

Major Products Formed:

Scientific Research Applications

Applications in Surface Modification

One of the primary applications of 1,2-bis(trichlorosilyl)decane is in the modification of surfaces to enhance hydrophobicity and chemical stability.

Hydrophobic Coatings

The compound has been used to develop superhydrophobic surfaces. For instance, when applied to talc or silica substrates, it significantly increases water repellency due to the formation of a textured surface that traps air, reducing the contact area with water droplets .

Substrate Surface Coverage (µmol/m²) Contact Angle (°)
Talc7.5150
Silica10160

Case Study 1: Superhydrophobic Surfaces

In a study focusing on the hydrophobicity of modified silica using this compound, researchers demonstrated that increasing the grafting density led to enhanced water repellency. The contact angle measurements indicated that surfaces treated with this silane exhibited contact angles greater than 150°, confirming their superhydrophobic nature .

Case Study 2: Enhanced Durability

Another application involved using this compound in coatings for glass surfaces. The treated glass showed improved resistance to water and chemical attack compared to untreated samples. This enhancement was attributed to the stable siloxane network formed after hydrolysis and condensation reactions .

Safety and Environmental Considerations

While this compound offers numerous benefits in industrial applications, it is crucial to handle it with care due to its hazardous nature. It is classified as causing severe skin burns and eye damage upon contact . Proper safety protocols should be followed during its use.

Mechanism of Action

The mechanism by which 1,2-Bis(trichlorosilyl)decane exerts its effects involves the formation of strong covalent bonds with surface atoms on substrates. This coupling enhances the stability and durability of the coatings or layers formed. The molecular targets include metal surfaces and other substrates that can form bonds with silicon atoms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

(a) 1,2-Bis(trichlorosilyl)octadecane
  • Structure : Shares the same trichlorosilyl functional groups but has an octadecane (C₁₈) backbone instead of decane (C₁₀).
  • Key Properties :
    • Boiling point: 190°C at 0.1 mmHg (higher than decane due to longer chain).
    • Density: 0.923 g/cm³ at 20°C .
    • Hydrolytic reactivity: Likely slower than 1,2-bis(trichlorosilyl)decane due to steric hindrance from the longer alkyl chain, which may reduce moisture accessibility.
  • Applications : Used for surface modifications requiring enhanced hydrolytic stability and hydrophobicity .
(b) trans-1,2-Bis(trichlorosilyl)ethylene
  • Structure : Features an ethylene (C=C) backbone instead of decane, introducing rigidity and planarity.
  • Key Properties :
    • Reactivity: The unsaturated backbone may increase hydrolysis rates due to closer proximity of trichlorosilyl groups, promoting crosslinking.
    • Solubility: Likely more polar than decane derivatives, facilitating reactions in polar solvents.
  • Applications : Suitable for applications requiring rapid siloxane network formation, such as coatings or adhesives .
(c) 1,1-Diethoxydecane
  • Structure : Contains ether (-O-) groups instead of trichlorosilyl substituents.
  • Key Properties :
    • Hydrolytic stability: Stable under neutral/basic conditions but hydrolyzes in acidic media.
    • Reactivity: Significantly less reactive toward moisture compared to trichlorosilyl compounds.
  • Applications: Primarily used as a solvent or stabilizer in non-aqueous systems .

Comparative Data Table

Compound Backbone Functional Groups Boiling Point (at 0.1 mmHg) Density (g/cm³) Hydrolytic Reactivity Key Applications
This compound Decane (C₁₀) -SiCl₃ (x2) Not reported Not reported High Surface modification
1,2-Bis(trichlorosilyl)octadecane Octadecane (C₁₈) -SiCl₃ (x2) 190°C 0.923 Moderate Hydrophobic coatings
trans-1,2-Bis(trichlorosilyl)ethylene Ethylene (C=C) -SiCl₃ (x2) Not reported Not reported Very high Fast-curing adhesives
1,1-Diethoxydecane Decane (C₁₀) -OCH₂CH₃ (x2) Not reported ~0.85 (estimated) Low Solvent/stabilizer

Research Findings and Trends

  • Chain Length Effects : Longer alkyl chains (e.g., octadecane) reduce hydrolytic reactivity due to steric shielding of trichlorosilyl groups, enhancing stability in humid environments .
  • Backbone Rigidity : Unsaturated backbones (e.g., ethylene) increase reactivity by positioning trichlorosilyl groups closer, accelerating crosslinking .
  • Functional Group Impact : Trichlorosilyl derivatives exhibit far higher moisture sensitivity than ethers, making them superior for covalent bonding to substrates like glass or silica .

Biological Activity

1,2-Bis(trichlorosilyl)decane (CAS No. 620987-03-3) is a silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications.

This compound is characterized by its dual trichlorosilyl functional groups attached to a decane backbone. Its chemical structure can be represented as follows:

C10H20Cl6Si2\text{C}_{10}\text{H}_{20}\text{Cl}_6\text{Si}_2

Table 1: Key Chemical Properties

PropertyDescription
Molecular FormulaC₁₀H₂₀Cl₆Si₂
Molecular Weight332.96 g/mol
AppearanceColorless liquid
SolubilityInsoluble in water; soluble in organic solvents

The biological activity of this compound is primarily linked to its interactions with biological membranes and proteins. The presence of multiple chlorine atoms enhances its reactivity and ability to modify surfaces.

Cellular Effects

Research indicates that this compound can influence cellular processes through several mechanisms:

  • Cell Membrane Interaction : The trichlorosilyl groups can interact with lipid bilayers, potentially altering membrane fluidity and permeability.
  • Protein Binding : It may bind to specific proteins, affecting their conformation and function.

Molecular Mechanisms

The mechanism of action for this compound involves several pathways:

  • Hydrolysis : In aqueous environments, the compound undergoes hydrolysis, leading to the formation of silanol groups that can further react with biological molecules.
  • Surface Modification : The formation of siloxane bonds with biological substrates can enhance or inhibit various biochemical pathways.

Study on Surface Modification

In a study examining the hydrolytic stability of siliceous surfaces modified with this compound, researchers found that it significantly improved the durability of coatings under acidic conditions. The contact angle measurements indicated that the modified surfaces maintained hydrophobic characteristics over time, which is crucial for applications in biomedical devices .

Table 2: Contact Angle Measurements Over Time

Time (Days)Contact Angle (°)
0102 ± 2
2895 ± 3
6088 ± 1

Impact on Cellular Metabolism

Another investigation assessed how varying concentrations of the compound affected metabolic enzyme activities in cultured cells. Results showed that lower concentrations acted as activators for dehydrogenases, enhancing metabolic flux, while higher concentrations inhibited carboxylase activity .

Applications in Research

This compound has potential applications across various fields:

  • Material Science : Used to create durable coatings for biomedical devices due to its hydrolytic stability.
  • Biological Research : Investigated for its role in modifying cellular environments and studying membrane dynamics.
  • Pharmaceutical Development : Explored as a precursor for synthesizing novel bioactive compounds.

Comparison with Analogous Compounds

The biological activity of this compound can be contrasted with other silane compounds:

  • 1,3-Bis(trimethoxysilyl)propane : Similar structural properties but different reactivity profiles due to the presence of methoxy groups.
  • Trimethylchlorosilane : Less complex but widely used in surface modification; however, it lacks the hydrophobic characteristics imparted by the decane chain.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(trichlorosilyl)decane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(trichlorosilyl)decane

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